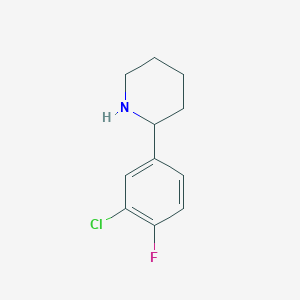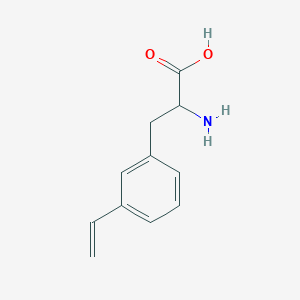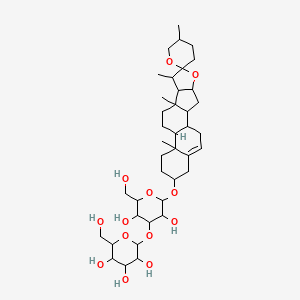
1,3-Dimethyl-1H-indazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-1H-indazol-6-ol is a heterocyclic compound with the molecular formula C9H10N2O. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a fused benzene and pyrazole ring system, with hydroxyl and methyl groups attached to the indazole core.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1H-indazol-6-ol can be synthesized through various methods, including:
Cyclization Reactions: One common method involves the cyclization of 2-(methylamino)benzonitrile with an organometallic reagent, followed by oxidation.
Reductive Cyclization: Another approach is the reductive cyclization of 2-azidobenzaldehydes with amines, which can be performed without a catalyst or solvent.
Industrial Production Methods
Industrial production of this compound often involves scalable methods such as:
Transition Metal Catalysis: Utilizing transition metal catalysts like copper or silver to facilitate the cyclization and formation of the indazole ring.
Solvent-Free Reactions: Employing solvent-free conditions to minimize environmental impact and reduce production costs.
化学反応の分析
Types of Reactions
1,3-Dimethyl-1H-indazol-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Halogens (e.g., chlorine, bromine) or alkylating agents for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated derivatives.
科学的研究の応用
1,3-Dimethyl-1H-indazol-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,3-Dimethyl-1H-indazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various cellular pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
1,3-Dimethyl-1H-indazol-5-amine: Similar structure but with an amine group at the 5-position.
1,3-Dimethyl-1H-indazol-6-amine: Similar structure but with an amine group at the 6-position.
Uniqueness
1,3-Dimethyl-1H-indazol-6-ol is unique due to its hydroxyl group at the 6-position, which can significantly influence its chemical reactivity and biological activity compared to its amine-substituted analogs. This structural difference can lead to variations in solubility, stability, and interaction with biological targets, making it a distinct compound in the indazole family.
特性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
1,3-dimethylindazol-6-ol |
InChI |
InChI=1S/C9H10N2O/c1-6-8-4-3-7(12)5-9(8)11(2)10-6/h3-5,12H,1-2H3 |
InChIキー |
XLGKSXWTTFOOGY-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C2=C1C=CC(=C2)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1aR)-1,1abeta,4,5,7,8,9,9abeta-Octahydro-3-hydroxy-1,1,2,5beta-tetramethyl-7-methylene-6H-cyclopropa[3,4]cyclohept[1,2-e]inden-6-one](/img/structure/B12099844.png)






![Heptanoic acid, 7-[(aminoiminomethyl)amino]-](/img/structure/B12099889.png)






